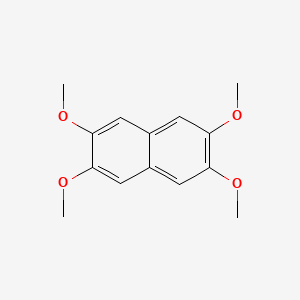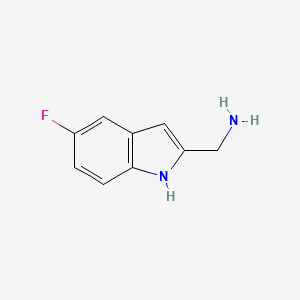
2,3,6,7-Tetramethoxynaphthalene
Übersicht
Beschreibung
2,3,6,7-Tetramethoxynaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by a fused pair of benzene rings. This compound is notable for its four methoxy groups attached at positions 2, 3, 6, and 7 of the naphthalene ring. The presence of these methoxy groups enhances the solubility of the compound in organic solvents and contributes to its electron-rich character .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethoxynaphthalene can be achieved through the methylation of 2,3-dihydronaphthazarin using dimethyl sulfate in the presence of a phase transfer catalyst. This method yields the compound with high efficiency . Another approach involves the use of 1,5-naphthalediol as a starting material, which undergoes a series of reactions to produce this compound with an overall yield of 74% .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6,7-Tetramethoxynaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the methoxy groups, leading to the formation of different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include silver (II) oxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium or copper and can be carried out under mild conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetramethoxynaphthalene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,6,7-Tetramethoxynaphthalene involves its interaction with various molecular targets and pathways. The electron-rich nature of the methoxy groups allows the compound to participate in electron transfer reactions, which can influence cellular processes. In medicinal chemistry, its derivatives have been shown to inhibit enzymes like DNA topoisomerase, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetramethoxynaphthalene: Another naphthalene derivative with methoxy groups at different positions.
2,3,5,6-Tetramethoxytoluene: A related compound with a toluene core instead of naphthalene.
Uniqueness: 2,3,6,7-Tetramethoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its electron-rich nature and solubility in organic solvents make it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2,3,6,7-tetramethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-15-11-5-9-7-13(17-3)14(18-4)8-10(9)6-12(11)16-2/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRMNWAPYJYUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633037 | |
| Record name | 2,3,6,7-Tetramethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33033-33-9 | |
| Record name | 2,3,6,7-Tetramethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of tris(2,3,6,7-tetramethoxynaphthalene) bis(hexafluoroarsenate) contribute to its semiconducting properties?
A1: The crystal structure of tris(this compound) bis(hexafluoroarsenate) reveals key features contributing to its semiconducting behavior []. The this compound molecules, which are planar, form triads that stack along the "a" axis. These stacks are characterized by an average interplanar distance of 3.27 Å within a triad and 3.362 Å between triads. This close packing, facilitated by a 35° rotation of the centrally symmetric this compound molecule around the stacking direction, allows for short CH...O contacts within the triad. This arrangement creates pathways for charge transport, contributing to the material's semiconducting properties. Additionally, the presence of hexafluoroarsenate anions within the structure influences the electronic environment, further contributing to its semiconducting behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)





![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)



